4-({2-[(4-Chlorophenyl)carbamoyl]-4,6-dinitrophenyl}amino)butanoic acid
Overview
Description
4-({2-[(4-Chlorophenyl)carbamoyl]-4,6-dinitrophenyl}amino)butanoic acid is a synthetic organic compound that has garnered interest due to its unique structural features and potential applications in various fields. This compound is characterized by the presence of a chlorophenyl group, a carbamoyl group, and a dinitrophenyl group, all attached to a butanoic acid backbone. The combination of these functional groups imparts distinct chemical properties to the compound, making it a subject of study in both academic and industrial research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-({2-[(4-Chlorophenyl)carbamoyl]-4,6-dinitrophenyl}amino)butanoic acid typically involves a multi-step process. One common method starts with the reaction of 4-chloroaniline with glutaric anhydride to form an intermediate product. This intermediate is then subjected to nitration to introduce the dinitro groups, followed by a coupling reaction with butanoic acid to yield the final compound. The reaction conditions often involve the use of solvents such as toluene and catalysts to facilitate the reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
4-({2-[(4-Chlorophenyl)carbamoyl]-4,6-dinitrophenyl}amino)butanoic acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the nitro groups to amino groups.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like hydroxide ions or amines can be employed in substitution reactions.
Major Products
Oxidation: Formation of oxides and carboxylic acids.
Reduction: Conversion to amino derivatives.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
4-({2-[(4-Chlorophenyl)carbamoyl]-4,6-dinitrophenyl}amino)butanoic acid has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the preparation of other complex molecules.
Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Employed in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-({2-[(4-Chlorophenyl)carbamoyl]-4,6-dinitrophenyl}amino)butanoic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The presence of the chlorophenyl and dinitrophenyl groups allows for specific interactions with target molecules, influencing pathways related to inflammation, pain, and microbial growth.
Comparison with Similar Compounds
Similar Compounds
4-[(4-Chlorophenyl)carbamoyl]butanoic acid: Lacks the dinitrophenyl group, resulting in different chemical and biological properties.
4-[(2,4-Dichlorophenyl)carbamoyl]butanoic acid: Contains an additional chlorine atom, which can alter its reactivity and biological activity.
Uniqueness
4-({2-[(4-Chlorophenyl)carbamoyl]-4,6-dinitrophenyl}amino)butanoic acid is unique due to the combination of its functional groups, which confer distinct chemical reactivity and potential biological activities. The presence of both chlorophenyl and dinitrophenyl groups allows for a wide range of chemical modifications and interactions, making it a versatile compound for research and industrial applications.
Properties
IUPAC Name |
4-[2-[(4-chlorophenyl)carbamoyl]-4,6-dinitroanilino]butanoic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15ClN4O7/c18-10-3-5-11(6-4-10)20-17(25)13-8-12(21(26)27)9-14(22(28)29)16(13)19-7-1-2-15(23)24/h3-6,8-9,19H,1-2,7H2,(H,20,25)(H,23,24) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GJRPJZVQDGIPDW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NC(=O)C2=C(C(=CC(=C2)[N+](=O)[O-])[N+](=O)[O-])NCCCC(=O)O)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15ClN4O7 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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